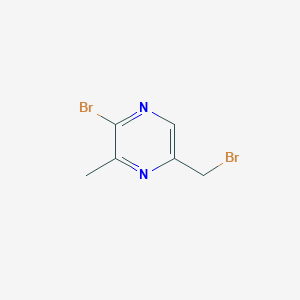
2-Bromo-5-(bromomethyl)-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(bromomethyl)-3-methylpyrazine is a brominated organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound features bromine atoms at the 2 and 5 positions and a methyl group at the 3 position, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrazine Derivatives: The compound can be synthesized through the halogenation of pyrazine derivatives using bromine in the presence of a suitable catalyst.
Bromomethylation: Bromomethylation of pyrazine derivatives can be achieved using reagents like formaldehyde and hydrobromic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled bromination reactions under specific conditions to ensure high yield and purity. The process involves the use of bromine gas and a solvent system that facilitates the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different reduced forms.
Substitution: Substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazine derivatives with carbonyl groups.
Reduction: Production of pyrazine derivatives with reduced bromine content.
Substitution: Generation of pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-3-methylpyrazine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways involving pyrazine derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-(bromomethyl)-3-methylpyrazine exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms and the methyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical processes.
Comparison with Similar Compounds
2-Bromo-3-methylpyrazine: Similar structure but lacks the bromomethyl group.
5-(Bromomethyl)pyrazine: Similar structure but lacks the bromine atom at the 2 position.
2,5-Dibromopyrazine: Similar but with bromine atoms at both the 2 and 5 positions.
Uniqueness: 2-Bromo-5-(bromomethyl)-3-methylpyrazine is unique due to its combination of bromine atoms and the methyl group, which provides distinct chemical properties and reactivity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6Br2N2/c1-4-6(8)9-3-5(2-7)10-4/h3H,2H2,1H3 |
InChI Key |
ODCCGPQTMVGBDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


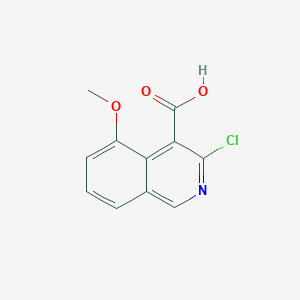
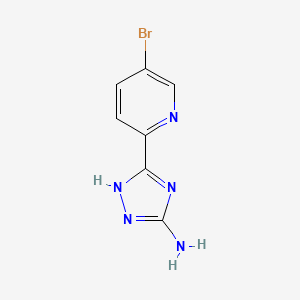
![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)

![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
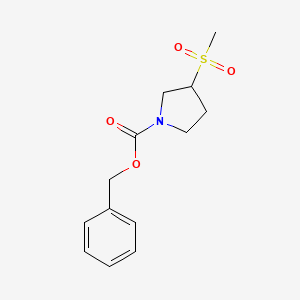
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
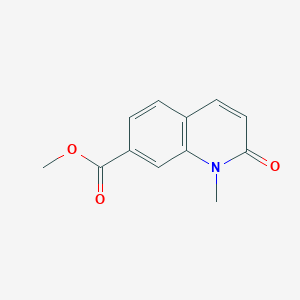
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
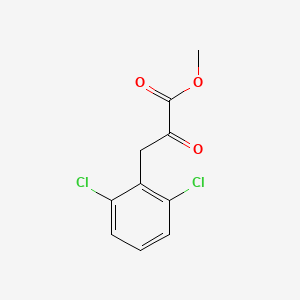
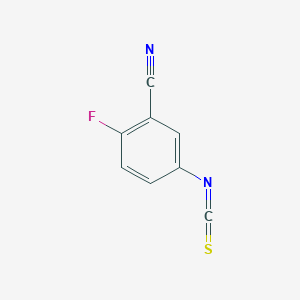
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
